5-Dehydroxyparatocarpin K

Vue d'ensemble

Description

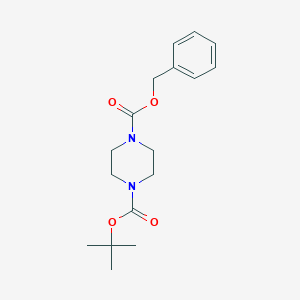

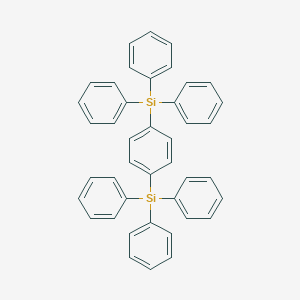

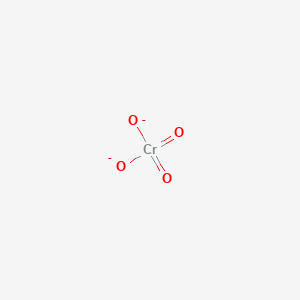

5-Dehydroxyparatocarpin K is a natural product of Psoralea, Fabaceae . It has a CAS Number of 124858-37-3 and a molecular weight of 322.36 . The IUPAC name is (S)-8- (4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydro-2H,6H-pyrano [3,2-g]chromen-6-one .

Molecular Structure Analysis

The molecular formula of 5-Dehydroxyparatocarpin K is C20H18O4 . The InChI code is 1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1 .Physical And Chemical Properties Analysis

5-Dehydroxyparatocarpin K is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The storage temperature is 28 C .Applications De Recherche Scientifique

Stress Tolerance in Bacteria : Research on wheat dehydrin K-segments, which share a similar naming convention to 5-Dehydroxyparatocarpin K, indicates these segments enhance bacterial stress tolerance. They protect proteins from aggregation under various stress conditions, demonstrating potential in stress management applications in microbiology (Drira et al., 2015).

Pharmacological Research : In the field of pharmacology, 5-hydroxy-2-adamantyl-pyrimidine-5-carboxamide derivatives, which are structurally related to 5-Dehydroxyparatocarpin K, have been studied for their potential in treating metabolic disorders. Such compounds are crucial in understanding the biological pathways and potential therapeutic applications in metabolic syndrome and type II diabetes (Goldberg et al., 2012).

Mitochondrial Enzyme Activity : Compounds like 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside, which is structurally related to 5-Dehydroxyparatocarpin K, have been shown to increase mitochondrial enzymes in skeletal muscles. This suggests potential research applications in understanding energy metabolism and muscle physiology (Winder et al., 2000).

Herbal Medicine and Dietary Supplements : Research into dihydro-5,6-dehydrokavain, a compound related to 5-Dehydroxyparatocarpin K, highlights its presence in traditional herbal medicines. This suggests a potential application in the development of dietary supplements and herbal formulations (Xuan & Teschke, 2015).

Biochemical Research and Analysis : The study of 5-hydroxymethylfurfural, a derivative related to 5-Dehydroxyparatocarpin K, in biochemical processes provides insights into the transformation of hexoses and is important in food science research (Fallico, Arena, & Zappalá, 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

5-Dehydroxyparatocarpin K is a natural product of Psoralea, Fabaceae . It has been identified as a potential inhibitor against the KRAS G12D mutant , which is very frequent in many cancers, such as pancreatic, colon, and lung .

Result of Action

The molecular and cellular effects of 5-Dehydroxyparatocarpin K’s action primarily involve the inhibition of the KRAS G12D mutant . This inhibition could potentially disrupt the growth and proliferation of cancer cells harboring this mutation .

Action Environment

Propriétés

IUPAC Name |

(8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNAWXMYPBINIJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC3=C(C=C2O1)O[C@@H](CC3=O)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Dehydroxyparatocarpin K interact with KRAS G12D, and what are the potential downstream effects?

A: The research suggests that 5-Dehydroxyparatocarpin K binds to the switch I/II regions of the KRAS G12D mutant protein with a binding affinity of -8.8 Kcal/mol []. This binding is predicted to interfere with the protein's ability to transition between its active and inactive conformations, ultimately inhibiting its function. This inhibition could have significant downstream effects, as KRAS G12D is involved in crucial signaling pathways that regulate cell growth and proliferation. By inhibiting KRAS G12D, 5-Dehydroxyparatocarpin K could potentially disrupt these pathways and inhibit the uncontrolled growth characteristic of cancer cells.

Q2: What computational methods were used to study 5-Dehydroxyparatocarpin K and its interaction with KRAS G12D?

A2: The researchers utilized several computational methods to investigate 5-Dehydroxyparatocarpin K and its interaction with KRAS G12D. These include:

- Molecular docking: This method was used to predict the binding mode and affinity of 5-Dehydroxyparatocarpin K to the KRAS G12D protein [].

- Steered molecular dynamics (SMD) simulations: These simulations were used to assess the stability of the binding interaction between 5-Dehydroxyparatocarpin K and KRAS G12D [].

- Molecular dynamics (MD) simulations: These simulations were performed to evaluate the dynamic behavior of the protein-ligand complex over time [].

- Toxicity predictions: In silico models were used to predict the potential toxicity of 5-Dehydroxyparatocarpin K [].

- Cancer cell line cytotoxicity predictions: Computational models were employed to predict the potential efficacy of 5-Dehydroxyparatocarpin K against cancer cell lines harboring the KRAS G12D mutation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]-](/img/structure/B176692.png)

![2-[(Z)-2-bromoethenyl]pyridine](/img/structure/B176697.png)